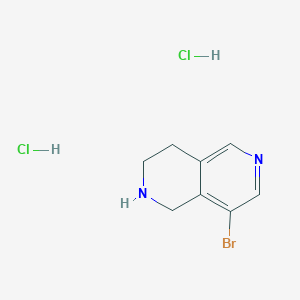![molecular formula C20H21FN2O2 B3018086 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide CAS No. 941991-56-6](/img/structure/B3018086.png)
2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their biological activities and are often explored for their potential as pharmaceuticals. The presence of a fluorine atom can significantly alter the biological activity and physical properties of such compounds.
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related fluorinated benzoxazines and benzoxazepin-5-ones involves a nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides with oxygen nucleophiles . Similarly, the synthesis of fluorinated benzamide neuroleptics includes a nucleophilic substitution reaction starting from a dimethoxyphenyl-propanol precursor . These methods highlight the intricate chemistry involved in introducing fluorine atoms into benzamide structures.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and one or more fluorine atoms. The specific placement of the fluorine atom(s) can have a significant impact on the molecule's reactivity and interaction with biological targets. The structure of the compound includes a dihydroquinolinyl group, which is a bicyclic system that can influence the compound's binding affinity and selectivity.
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing fluorine-18 into benzamide derivatives for radiolabeling purposes . The presence of fluorine can also affect the electrophilic and nucleophilic properties of the compound, potentially leading to unique reactivity patterns that can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The introduction of fluorine into benzamide derivatives can significantly alter their physical and chemical properties. Fluorine atoms are highly electronegative, which can increase the lipophilicity of the molecule and affect its pharmacokinetic properties. The physical properties such as melting point, boiling point, and solubility can also be influenced by the presence of fluorine. Chemical properties, including stability, reactivity, and acidity/basicity, are likewise impacted by fluorination .
Applications De Recherche Scientifique
Imaging and Diagnostic Applications
Positron Emission Tomography (PET) Imaging of Tumors : A study explored the synthesis and evaluation of fluorine-containing benzamide analogs as potential ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging sigma2 receptor status in solid tumors (Tu et al., 2007).
Synthetic Chemistry and Material Science
Synthesis of Fluorinated Heterocycles : Research on the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate led to the synthesis of various fluorinated heterocycles. These findings highlight the synthetic potential of these protocols in producing fluorinated compounds, which are significant in pharmaceutical and agrochemical industries (Wu et al., 2017).
Pharmacological and Biological Studies
Peripheral Benzodiazepine Receptors and Inflammatory Responses : A study examined the anti-inflammatory effects of peripheral benzodiazepine receptor ligands in mice induced with paw edema by carrageenan. The results demonstrated the in vivo anti-inflammatory properties of these ligands, suggesting a potential therapeutic application in inflammation-related conditions (Torres et al., 1999).
Antimicrobial Research
Novel Antibacterial Quinolones : The design of m-aminophenyl groups as N-1 substituents in quinolones resulted in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural and activity relationship indicated that the distorted orientation of the N-1 aromatic group due to steric repulsion significantly contributed to the antibacterial potency (Kuramoto et al., 2003).
Propriétés
IUPAC Name |
2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGJTQMDUZSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)



amine hydrochloride](/img/structure/B3018022.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)